molecular formula C9H17NO4S B3029970 Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester CAS No. 849022-29-3

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B3029970
CAS No.: 849022-29-3
M. Wt: 235.30
InChI Key: BFMJHMKIHKLBET-UHFFFAOYSA-N
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Description

Its unique properties and complex structure make it an intriguing material for various studies, enabling breakthroughs in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester involves the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions typically require low temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. The compound is typically stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-methylcyclopropyl)-, 1,1-dimethylethyl ester
  • tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Uniqueness

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester is unique due to its sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

tert-butyl N-(1-methylcyclopropyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(11)10-15(12,13)9(4)5-6-9/h5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJHMKIHKLBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727293
Record name tert-Butyl (1-methylcyclopropane-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849022-29-3
Record name 1,1-Dimethylethyl N-[(1-methylcyclopropyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849022-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-methylcyclopropane-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1-METHYLCYCLOPROPYL)SULFONYL]CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl cyclopropylsulfonylcarbamate (4.3 g, 20 mmol) was dissolved in dry THF (100 ml) and cooled to −78° C. To this solution was added n-BuLi (17.6 ml, 44 mmol, 2.5 M in hexane) slowly. The reaction mixture was allowed to warm to room temperature over a period of 1.5 h. This mixture was then cooled to −78° C., and a solution of n-BuLi (20 mmol, 8 ml, 2.5M in hexane) was added, stirred for 1 h and a neat solution of methyl iodide (5.68 g, 40 mmol) was added. The reaction mixture was allowed to warm to room temperature with stirring overnight; then was quenched with aqueous saturated NH4Cl (100 ml) at room temperature. The mixture was extracted with EtOAc (100 ml). The organic layer was washed with brine; dried over Na2SO4, filtered and concentrated under reduced pressure to give a yellow oil which was crystallized from hexane to afford the product as a slightly yellow solid (3.1 g, 81%). 1H NMR (400 MHz, DMSO-d6): δ ppm 10.97 (s, 1H), 1.44 (s, 12H), 1.35-1.33 (m, 2H), 0.93-0.91 (m, 2H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods II

Procedure details

A solution of tert-butyl cyclopropylsulfonylcarbamate (4.3 g, 20 mmol) was dissolved in dry THF (100 ml) and cooled to −78° C. To this solution was added n-BuLi (17.6 ml, 44 mmol, 2.5 M in hexane) slowly. The reaction mixture was allowed to warm to room temperature over a period of 1.5 h. This mixture was then cooled to −78° C., and a solution of n-BuLi (20 mmol, 8 ml, 2.5M in hexane) was added, stirred for 1 h and a neat solution of methyl iodide (5.68 g, 40 mmol) was added. The reaction mixture was allowed to warm to room temperature for overnight, quenched with aqueous saturated NH4Cl (100 ml) at room temperature. It was extracted with EtOAc (100 ml). The combined organic layer was washed with brine dried on Na2SO4, filtered and evaporated under reduced pressure to give a yellow oil which was crystallized from hexane to afford the product as a slightly yellow solid. (3.1 g, 81%). 1H NMR (400 MHz, DMSO-d6): δ ppm 10.97 (s, 1H), 1.44 (s, 12H), 1.35-1.33 (m, 2H), 0.93-0.91 (m, 2H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
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Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
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Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester

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